molecular formula C10H9BrN2O2S B13473522 6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2304583-54-6

6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B13473522
CAS No.: 2304583-54-6
M. Wt: 301.16 g/mol
InChI Key: AQVCWPCSBBVCNH-UHFFFAOYSA-N
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Description

6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 6-position, an ethylsulfanyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: NBS, bromine

    Substitution: Nucleophiles (amines, thiols), bases

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide)

    Reduction: Reducing agents (e.g., lithium aluminum hydride)

    Coupling: Palladium catalysts, boronic acids

Major Products

    Substitution Products: Various substituted pyrazolo[1,5-a]pyridines

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Coupling Products: Biaryl compounds

Mechanism of Action

The mechanism of action of 6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. Its bromine atom allows for further functionalization, and the ethylsulfanyl group provides unique reactivity compared to other similar compounds .

Properties

CAS No.

2304583-54-6

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

6-bromo-3-ethylsulfanylpyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2S/c1-2-16-9-7-4-3-6(11)5-13(7)12-8(9)10(14)15/h3-5H,2H2,1H3,(H,14,15)

InChI Key

AQVCWPCSBBVCNH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=CC(=CN2N=C1C(=O)O)Br

Origin of Product

United States

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